molecular formula C16H17N3 B1208194 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine CAS No. 505078-81-9

4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine

Cat. No.: B1208194
CAS No.: 505078-81-9
M. Wt: 251.33 g/mol
InChI Key: UYYUYDDKLNGZQL-UHFFFAOYSA-N
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Description

4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Scientific Research Applications

4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine has several scientific research applications:

Safety and Hazards

The compound is labeled as an irritant according to the safety information provided . Further details on specific hazards or safety precautions are not available in the retrieved data.

Future Directions

Given the potential biological activity of benzimidazole derivatives, future research could focus on exploring the therapeutic applications of “4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine”, particularly in the field of anticancer drug development .

Biochemical Analysis

Biochemical Properties

4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, studies have shown that this compound can modulate the expression of specific genes involved in cell growth and differentiation, thereby impacting cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of its interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, it may have beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity . It interacts with specific transporters and binding proteins that facilitate its movement and localization within the cell. These interactions can influence its accumulation and overall effectiveness in biochemical processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function . It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be reacted with thiosemicarbazide in ethanol at reflux temperature to yield the desired compound .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine is unique due to its specific structural features, which include a benzimidazole core with a methyl group at the 1-position and an ethyl linkage to a phenylamine group

Properties

IUPAC Name

4-[2-(1-methylbenzimidazol-2-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-19-15-5-3-2-4-14(15)18-16(19)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYUYDDKLNGZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353598
Record name 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505078-81-9
Record name 4-[2-(1-Methyl-1H-benzoimidazol-2-yl)-ethyl]-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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